Diethyl (3-chlorobenzoyl)propanedioate

Description

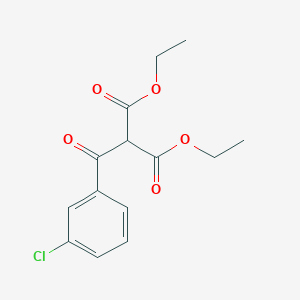

Diethyl (3-chlorobenzoyl)propanedioate is a specialized organic compound featuring a propanedioate core esterified with ethyl groups and substituted with a 3-chlorobenzoyl moiety. This structure imparts unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in the development of pharmaceuticals, agrochemicals, and materials science intermediates.

Properties

CAS No. |

30010-83-4 |

|---|---|

Molecular Formula |

C14H15ClO5 |

Molecular Weight |

298.72 g/mol |

IUPAC Name |

diethyl 2-(3-chlorobenzoyl)propanedioate |

InChI |

InChI=1S/C14H15ClO5/c1-3-19-13(17)11(14(18)20-4-2)12(16)9-6-5-7-10(15)8-9/h5-8,11H,3-4H2,1-2H3 |

InChI Key |

HGYKXPIKAPKSPP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(=O)C1=CC(=CC=C1)Cl)C(=O)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

In anhydrous ethanol or tetrahydrofuran, diethyl malonate is deprotonated by a strong base such as sodium ethoxide (NaOEt) or potassium tert-butoxide (t-BuOK), forming a resonance-stabilized enolate. Subsequent addition of 3-chlorobenzoyl chloride at 0–25°C yields the acylated product. The reaction typically achieves completion within 12–24 hours under inert atmosphere, with yields ranging from 65% to 78% after purification.

Critical parameters :

- Base stoichiometry : A 1:1 molar ratio of base to diethyl malonate ensures complete enolate formation without over-saponification of esters.

- Temperature control : Slow addition of acyl chloride at 0°C minimizes side reactions such as Claisen condensation.

- Solvent selection : Polar aprotic solvents (e.g., THF) enhance enolate stability, while ethanol facilitates easier workup.

Workup and Purification

Post-reaction, the mixture is quenched with ice-cold water and extracted with dichloromethane (DCM). The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. Crude product is purified via silica gel chromatography using hexanes/ethyl acetate (95:5), yielding a colorless liquid.

Alternative Routes and Comparative Analysis

Synthesis via Malonyl Chloride Intermediate

An alternative approach involves the preparation of diethyl malonyl chloride followed by Friedel-Crafts acylation with 3-chlorobenzoic acid. However, this method is less favored due to the hygroscopic nature of malonyl chloride and lower regioselectivity.

Spectroscopic Characterization and Analytical Data

Infrared (IR) Spectroscopy

The compound exhibits characteristic absorption bands (cm⁻¹):

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (CDCl₃, 400 MHz) :

- δ 7.47–7.00 (m, 4H, aromatic protons).

- δ 4.27 (q, J = 7.0 Hz, 4H, -OCH₂CH₃).

- δ 1.25 (t, J = 7.2 Hz, 6H, -OCH₂CH₃).

¹³C NMR (CDCl₃, 100 MHz) :

Mass Spectrometry

Industrial-Scale Production Considerations

Process Optimization

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer, reducing reaction time to 2–4 hours. Catalyst recycling and solvent recovery systems improve cost-efficiency, with yields exceeding 80% in pilot studies.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-chlorobenzoyl)propanedioate undergoes several types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Decarboxylation: Upon heating, the compound can undergo decarboxylation to form substituted monocarboxylic acids.

Common Reagents and Conditions

Sodium Ethoxide: Used as a base to generate the enolate ion from diethyl malonate.

3-Chlorobenzoyl Chloride: Acts as the electrophile in the alkylation reaction.

Ethanol: Common solvent for the reaction.

Hydrochloric Acid: Used in hydrolysis reactions to convert esters to carboxylic acids.

Major Products

Substituted Monocarboxylic Acids: Formed through decarboxylation.

Carboxylic Acids: Resulting from hydrolysis of the ester groups.

Scientific Research Applications

Diethyl (3-chlorobenzoyl)propanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (3-chlorobenzoyl)propanedioate involves its reactivity as an ester. The compound can undergo nucleophilic attack at the carbonyl carbon, leading to the formation of various products depending on the reaction conditions. The molecular targets and pathways involved are primarily related to its interactions with nucleophiles and electrophiles in organic synthesis .

Comparison with Similar Compounds

Key Structural Differences :

- Halogenation: The target compound’s 3-chlorobenzoyl group contrasts with bromo-fluoro () or quinoline-linked chloro () substituents. Chlorine’s electron-withdrawing nature may enhance electrophilic reactivity compared to bromine or fluorine .

- Ester Groups: Propanedioate diethyl esters (target compound, –5) offer two reactive sites for nucleophilic substitution, unlike monoesters like Propyl 3-chlorobenzoate ().

- Aromatic vs. Heterocyclic Systems: The quinoline moiety in ’s compound introduces nitrogen-based heterocyclic reactivity, broadening applications in drug discovery .

Physicochemical Properties

- Solubility: Propanedioate esters (e.g., –5) are typically less polar than monoesters () due to increased hydrocarbon content, reducing water solubility but enhancing lipid membrane permeability.

- Stability : The propanedioate core may undergo hydrolysis under acidic/basic conditions, a property exploited in prodrug design. Halogenated analogs () likely exhibit greater stability due to reduced electron density at the carbonyl group .

- Molecular Weight: The quinoline derivative (, MW 380.84 g/mol) has a higher molecular weight than the target compound (MW 298.72 g/mol), influencing bioavailability and synthetic handling .

Research Findings and Discussion

- Reactivity: The propanedioate group in this compound facilitates tandem reactions, such as Knoevenagel condensations, which are less feasible in monoesters like Propyl 3-chlorobenzoate .

- Synthetic Utility: highlights the use of malononitrile and ethyl cyanoacetate in synthesizing propanedioate derivatives, suggesting analogous routes for the target compound .

- Biological Activity: Chlorobenzoyl derivatives exhibit antimicrobial and anti-inflammatory properties, though quinoline-modified analogs () show enhanced target specificity in preliminary studies .

Q & A

Basic Research Questions

Q. What methodologies are recommended for determining the crystal structure of Diethyl (3-chlorobenzoyl)propanedioate?

- Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is the gold standard. Key steps include:

- Data collection with a Bruker Kappa APEXII diffractometer for high-resolution intensity data.

- Refinement with SHELXL97, focusing on minimizing R-factors (e.g., target R < 0.062) and analyzing hydrogen bonding networks (e.g., C–H···O interactions) to validate molecular geometry .

- Validation of non-covalent interactions (e.g., aromatic stacking) using Mercury or OLEX2 for visualization.

Q. How can computational modeling predict the physicochemical properties of this compound?

- Answer : Use SMILES notation (e.g.,

O1CCOC1C(C(=O)OCC)C(=O)OCC) to generate 3D conformers in tools like Gaussian or Schrödinger Suite. Key parameters include:

- Hydrogen bond donor/acceptor counts (calculated as 0 and 6, respectively).

- LogP values for hydrophobicity estimation via XlogP algorithms.

- Torsional flexibility based on 7 rotatable bonds, critical for docking studies or reaction mechanism simulations .

Advanced Research Questions

Q. What experimental strategies assess the environmental fate of this compound in aquatic systems?

- Answer : Prioritize OECD/OCSPP guidelines for:

- Half-life determination : Use biodegradation microcosms under aerobic/anaerobic conditions.

- Bioaccumulation potential : Calculate BCF/BAF values via OECD 305 or 315 protocols.

- Henry’s law constants : Measure gas-liquid partitioning using EPI Suite or experimental headspace analysis .

Q. How to resolve contradictions in crystallographic data (e.g., bond length discrepancies or disorder modeling)?

- Answer : Apply multi-step refinement in SHELXL:

- Use

PARTinstructions to model disordered moieties (e.g., ethyl groups). - Validate against residual density maps (e.g., peak thresholds < 0.3 eÅ⁻³).

- Cross-check with spectroscopic data (e.g., NMR coupling constants for conformation validation) .

Q. What role do non-covalent interactions play in the supramolecular assembly of this compound?

- Answer : Analyze via Hirshfeld surfaces (CrystalExplorer) to quantify:

- Hydrogen bonding : C–H···O interactions (2.5–3.2 Å) dominate chain formation along crystallographic axes.

- π-π stacking : Face-to-edge interactions (centroid distances ~3.8 Å) stabilize layered structures.

- Van der Waals contributions : Use normalized contact distances to differentiate packing motifs .

Q. How can reaction mechanisms involving this compound be inferred from structural data?

- Answer : Combine crystallography and DFT calculations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.